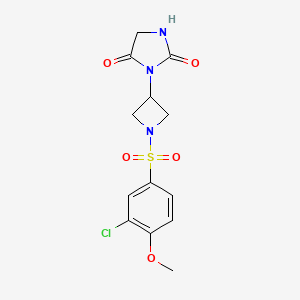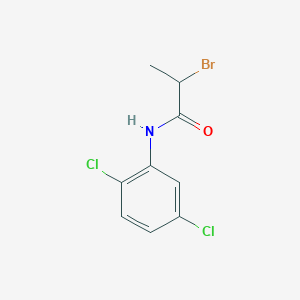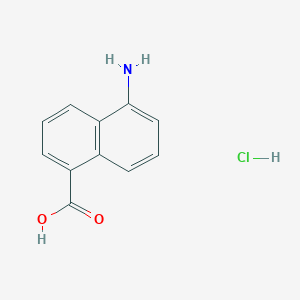
3-(1-((3-Chlor-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a sulfonyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety, making it an interesting subject for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 3-chloro-4-methoxybenzenesulfonyl chloride, which undergoes a reaction with azetidine to form the sulfonyl azetidine intermediate. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated reactors and in-line monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine and imidazolidine rings may also contribute to the compound’s biological activity by interacting with enzymes or receptors, leading to various cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-methoxybenzenesulfonyl chloride
- Azetidine-2,4-dione
- Imidazolidine-2,4-dione
Uniqueness
What sets 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O5S/c1-22-11-3-2-9(4-10(11)14)23(20,21)16-6-8(7-16)17-12(18)5-15-13(17)19/h2-4,8H,5-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYFTUPHOIQULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2509627.png)
![2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine](/img/structure/B2509628.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)



![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)
![4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2509642.png)

![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)
![Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)
